Cas no 481-72-1 (Aloe emodin)
Aloe emodin Chemical and Physical Properties
Names and Identifiers
-
- aloe-emodine
- 1,8-DIHYDROXY-3-(HYDROXYMETHYL)-9,10-ANTHRACENEDIONE
- 1,8-DIHYDROXY-3-(HYDROXYMETHYL) ANTHRAQUINONE
- 9,10-ANTHRACENEDIONE,1,8-DIHYDROXY-3-(HYDROXYMETHYL)-
- ALOE-EMODIN
- RHA
- RHUBARBERONE
- 1,8-dihydroxy-3-(hydroxymethyl)-10-anthracenedione
- 1,8-dihydroxy- 3-hydroxymethyl-anthraquinon
- 3-hydroxymethylchrysazin
- rhabarberone
- Aloeemodin:9,10 -Anthracenedione,1,8-Dihydroxy-3-(Hydroxymethyl)-
- 1,8-Dihydroxy-3-hydroxymethyl anthroquinone
- ALOE EMODIN hplc
- ALOE-EMODIN WITH HPLC
- ALLYLPYRUVATE
- CHEM-1444
- Aloeemodin
- ALOE EMODIN(AS)
- ALOE EMODIN(AS) PrintBack
- ALOE EMODIN(P)
- ALOE EMODIN(RG)
- 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone,3-Hydroxymethylchrysazine
- 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone,3-Hydroxymethylchrysazine,Aloe-emodin
- 3-Hydroxymethylchrysazine
- Diacerein impurity B
- EMODINE
- 1,8-Dihydroxy 3-hydroxymethylanthraquinone
- [ "Aloeemodin", " 1,8-Dihydroxy-3-hydroxymethylanthraquinone" ]
- 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone
- Aloe emodin
- Aloe emodin Rhein
- 1,8-Dihydroxy-3-hydroxymethylanthraquinone
- 9,10-Anthracenedione, 1,8-dihydroxy-3-(hydroxymethyl)-
- C8IYT9CR7C
- 3-(Hydroxymethyl)chrysazin
- NCGC00163510-02
- DTXSID2030695
- ANTHRAQUINONE, 1,8-DIHYDROXY-3-HYDROXYMETHYL-
- MLS006011799
- NSC-38628
- CHEMBL40275
- HMS3655N16
- FT-0622062
- HY-N0189
- SR-01000765772-3
- CS-3709
- s2259
- 1,8-Dihydroxy-3-hydroxymethyl-9,10-anthracenedione, 9CI
- SW219916-1
- 1,8-Dihydroxy-3-(hydroxymethyl)anthra-9,10-quinone #
- InChI=1/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H
- EINECS 207-571-7
- 1,8-dihydroxy-3-hydroxymethyl-anthraquinone
- SCHEMBL309756
- AS-11638
- BCP28272
- Aloe-emodol
- AKOS005720864
- CCRIS 3526
- UNII-C8IYT9CR7C
- CCG-208456
- NSC 38628
- cid_10207
- 9,10-Dihydro-4,5-dihydroxy-9,10-dioxo-2-hydroxymethyl-anthracene
- Aloe-Emodine,(S)
- 9, 1,8-dihydroxy-3-(hydroxymethyl)-
- BDBM50085551
- 481-72-1
- Anthraquinone,8-dihydroxy-3-(hydroxymethyl)-
- Rottlerin?
- AC-020
- 1,8-Dihydroxy-3-(hydroxymethyl)-anthracene-9,10-dione (Aloe-Emodin)
- SR-01000765772
- SMP2_000291
- Aloe-emodin, analytical standard
- 1,8-DIHYDROXY-3-(HYDROXYMETHYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- MLS000697563
- Anthraquinone, 1,8-dihydroxy-3-(hydroxymethyl)-
- Q3533249
- NCGC00163510-03
- 4-08-00-03578 (Beilstein Handbook Reference)
- Tox21_302400
- 1,8-Dihydroxy-3-(hydroxymethyl)anthra-9,10-quinone
- Aloe-emodin, >=95% (HPLC)
- MFCD00017373
- ALOE-EMODIN [MI]
- CHEBI:2607
- LMPK13040002
- Diacerein impurity B, European Pharmacopoeia (EP) Reference Standard
- DIHYDROXY-3-HYDROXYMETHYLANTHRAQUINONE, 1,8-
- NSC38628
- SMR000470920
- NCI60_003685
- Q-100526
- DTXCID0010695
- NS00018020
- AloeEmodine
- BRN 2059062
- NCGC00163510-01
- NCGC00255349-01
- EX-A6788
- CAS-481-72-1
- 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
- MLSMR
- BBL027838
- A2491
- BRD-K04851519-001-06-8
- STL146380
- 1,8-Dihydroxy-3-(hydroxymethyl)-9,10-anthracenedione;1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone;3-Hydroxymethylchrysazin
- Aloe emodin (Standard)
- Aloe-emodin - Bio-X trade mark
- BA164148
- 207-571-7
- FA17318
- HY-N0189R
-
- MDL: MFCD00017373
- Inchi: 1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2
- InChI Key: YDQWDHRMZQUTBA-UHFFFAOYSA-N
- SMILES: OC1=CC(CO)=CC2C(C3C=CC=C(C=3C(C=21)=O)O)=O
- BRN: 2059062
Computed Properties
- Exact Mass: 270.05300
- Monoisotopic Mass: 270.05282342 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.8
- Surface Charge: 0
- Tautomer Count: 24
- XLogP3: 1.8
- Molecular Weight: 270.24
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3280 (rough estimate)
- Melting Point: 220.0 to 224.0 deg-C
- Boiling Point: 373.35°C (rough estimate)
- Flash Point: 311.9 oC
- Refractive Index: 1.5000 (estimate)
- Solubility: 45.8 mg/L @ 25 °C (est)
- Stability/Shelf Life: Hygroscopic
- PSA: 94.83000
- LogP: 1.36550
- Solubility: Not determined
- Merck: 306
- Sensitiveness: Sensitive to heat
Aloe emodin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10
- RTECS:CB6712200
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
Aloe emodin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A575400-10mg |
Aloe-emodin |
481-72-1 | 10mg |
$ 63.00 | 2023-09-09 | ||
| TRC | A575400-25mg |
Aloe-emodin |
481-72-1 | 25mg |
$ 74.00 | 2023-04-19 | ||
| TRC | A575400-50mg |
Aloe-emodin |
481-72-1 | 50mg |
$ 85.00 | 2023-09-09 | ||
| TRC | A575400-100mg |
Aloe-emodin |
481-72-1 | 100mg |
$ 121.00 | 2023-09-09 | ||
| TRC | A575400-250mg |
Aloe-emodin |
481-72-1 | 250mg |
$ 261.00 | 2023-04-19 | ||
| TRC | A575400-500mg |
Aloe-emodin |
481-72-1 | 500mg |
$ 476.00 | 2023-04-19 | ||
| MedChemExpress | HY-N0189-100mg |
Aloe emodin |
481-72-1 | 98.32% | 100mg |
¥820 | 2025-04-16 | |
| MedChemExpress | HY-N0189-500mg |
Aloe emodin |
481-72-1 | 98.32% | 500mg |
¥2050 | 2025-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111277-20mg |
Aloe emodin |
481-72-1 | 20mg |
¥67.90 | 2023-09-04 | ||
| ChemFaces | CFN98749-20mg |
Aloeemodin |
481-72-1 | >=98% | 20mg |
$30 | 2021-07-22 |
Aloe emodin Suppliers
Aloe emodin Related Literature
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Nan Yan,Shuai Wang,Haotian Gao,Jiaqi Chen,Jiahui Cao,Pengsheng Wei,Xue Li,Ying Yu,Yan Wang,Yalin Niu,Yijie Wang,Shuyuan Liu,Ge Jin Food Funct. 2023 14 5205
-
Perry G. Wang,Wanlong Zhou,Wayne G. Wamer,Alexander J. Krynitsky,Jeanne I. Rader Anal. Methods 2012 4 3612
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Meng-Syuan Yang,Chung-Ping Yu,Ching-Ya Huang,Pei-Dawn Lee Chao,Shiuan-Pey Lin,Yu-Chi Hou Food Funct. 2017 8 315
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Xin-Yuan Liang,Narsaiah Battini,Yan-Fei Sui,Mohammad Fawad Ansari,Lin-Ling Gan,Cheng-He Zhou RSC Med. Chem. 2021 12 602
-
Amit Mondal,Nirmal Saha,Anshul Rajput,Shailesh Kumar Singh,Brindaban Roy,Syed Masood Husain Org. Biomol. Chem. 2019 17 8711
Additional information on Aloe emodin
Professional Introduction to Aloe Emodin (CAS No. 481-72-1)
Aloe emodin, chemically known as 8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, is a naturally occurring anthraquinone derivative primarily found in the Aloe vera plant. With the CAS number 481-72-1, this compound has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities and potential therapeutic applications. This introduction delves into the chemical properties, pharmacological effects, and recent research advancements surrounding Aloe emodin.
The molecular structure of Aloe emodin (CAS No. 481-72-1) consists of an anthraquinone core with hydroxyl and carboxyl functional groups, which contribute to its unique chemical reactivity and biological interactions. Anthraquinones are a class of compounds known for their potent antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the hydroxyl group at the 8-position enhances the compound's solubility in polar solvents, making it more bioavailable for therapeutic use.
Recent studies have highlighted the multifaceted pharmacological effects of Aloe emodin. One of the most notable areas of research is its role in anti-cancer therapy. Preclinical studies have demonstrated that Aloe emodin can induce apoptosis in various cancer cell lines by activating caspase-dependent and -independent pathways. Additionally, it has been shown to inhibit the proliferation of cancer cells by disrupting microtubule formation and inducing cell cycle arrest. These findings have prompted further investigation into the development of Aloe emodin-based chemotherapeutic agents.
In addition to its anti-cancer properties, Aloe emodin has shown promising results in managing inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease. Research indicates that Aloe emodin can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, its antioxidant activity helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and tissue damage associated with inflammation.
The neuroprotective potential of Aloe emodin is another area of growing interest. Oxidative stress and neuroinflammation are critical factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that Aloe emodin can protect neuronal cells from oxidative damage by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase. Moreover, it has been observed to reduce neuroinflammatory responses by inhibiting microglial activation and attenuating the release of pro-inflammatory mediators.
The antimicrobial properties of Aloe emodin have also been extensively studied. This compound exhibits broad-spectrum activity against various bacteria, fungi, and viruses. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. This makes Aloe emodin a promising candidate for developing novel antimicrobial agents to combat drug-resistant infections.
In conclusion, Aloe emodin (CAS No. 481-72-1) is a versatile compound with significant therapeutic potential across multiple disease areas. Its ability to modulate cellular processes such as apoptosis, inflammation, oxidative stress, and microbial infection makes it an attractive candidate for further clinical development. As research continues to uncover new applications for this natural product, its role in modern medicine is likely to expand significantly.
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